molecular formula C11H13BN2O2 B12975827 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile

Cat. No.: B12975827
M. Wt: 216.05 g/mol
InChI Key: YVHYGICCMNZGGQ-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile is an organic compound that features a boron-containing heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with a boron-containing reagent such as 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Oxidized or Reduced Boron Compounds: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile primarily involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as coupling and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile is unique due to its combination of a boron-containing ring and a pyridine-2-carbonitrile moiety.

Properties

Molecular Formula

C11H13BN2O2

Molecular Weight

216.05 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-3-4-10(5-13)14-6-9/h3-4,6H,7-8H2,1-2H3

InChI Key

YVHYGICCMNZGGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=C(C=C2)C#N

Origin of Product

United States

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